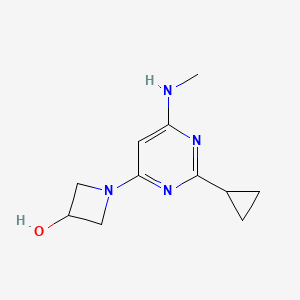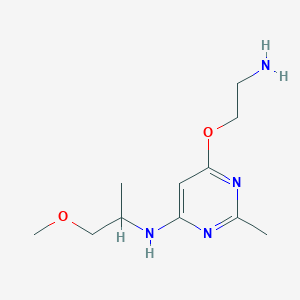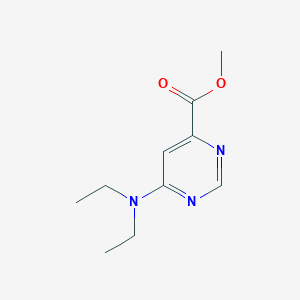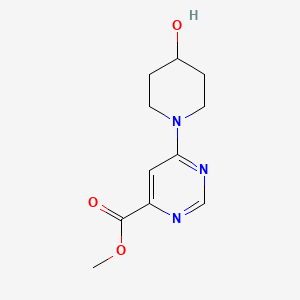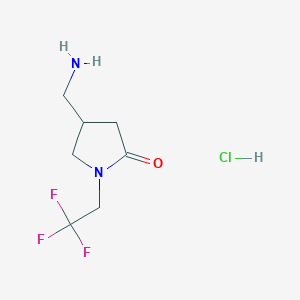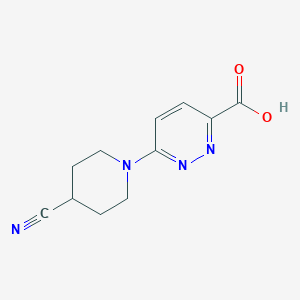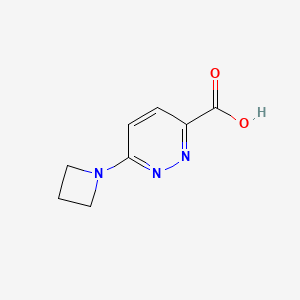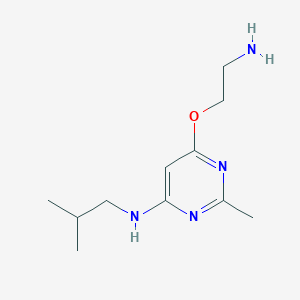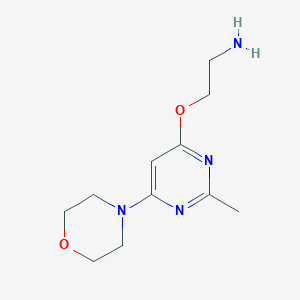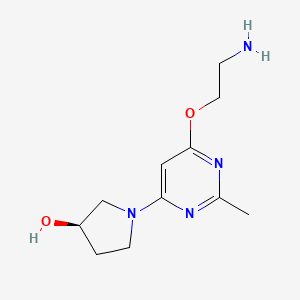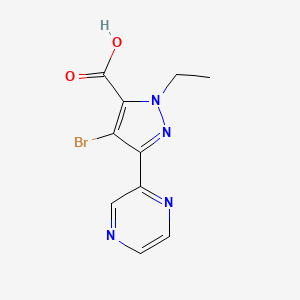
4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
説明
The compound “4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazin ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a bromine atom and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrazin rings, the bromine atom attached to the pyrazole ring, an ethyl group, and a carboxylic acid group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom (which is a good leaving group), the nitrogen atoms in the pyrazole and pyrazin rings (which can act as nucleophiles), and the carboxylic acid group (which can undergo various reactions such as esterification and amide formation) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar. The bromine atom might increase the compound’s molecular weight and could influence its reactivity .科学的研究の応用
Synthesis of Condensed Pyrazoles
Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates, related to the target compound, have been used in Sonogashira-type cross-coupling reactions with various alkynes. This process leads to the synthesis of various condensed pyrazoles, demonstrating the compound's utility in creating complex chemical structures (Arbačiauskienė et al., 2011).
Creation of Novel Heterocyclic Products
The compound has been used in the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method is useful for preparing new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).
Potential Anticancer Applications
A series of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized using a similar compound, showing potential as agents against A549 lung cancer cells. These compounds were found to inhibit the growth of A549 cells in dosage- and time-dependent manners, indicating potential anticancer applications (Zhang et al., 2008).
Insecticide Intermediate Synthesis
This compound serves as an important intermediate in the synthesis of new insecticides, such as chlorantraniliprole. The synthesis process involves several steps, including bromination and hydrolysis, demonstrating its significance in developing agricultural chemicals (Wen-bo, 2011).
Optical Nonlinearity Studies
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the target compound, have been synthesized and characterized for their optical nonlinearity. These compounds have potential applications in optical limiting, a significant area in photonics and optical materials research (Chandrakantha et al., 2013).
特性
IUPAC Name |
4-bromo-2-ethyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-2-15-9(10(16)17)7(11)8(14-15)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIMTEVRCXPXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=NC=CN=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



